Isomagnolone

Vue d'ensemble

Description

Isomagnolone est un produit naturel isolé de la plante Illicium burmanicum. Il est connu pour ses propriétés anti-inflammatoires et a fait l'objet de diverses études scientifiques en raison de ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Isomagnolone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of neolignans. In biology and medicine, it has been studied for its anti-inflammatory and antimicrobial properties. It has shown potential in treating conditions such as inflammation and infections caused by methicillin-resistant Staphylococcus aureus (MRSA). In the industry, it is used in the development of new pharmaceuticals and therapeutic agents .

Mécanisme D'action

The mechanism of action of Isomagnolone involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of enzymes involved in the inflammatory response. The compound also disrupts bacterial cell membranes, leading to increased reactive oxygen species (ROS) production and leakage of proteins and DNA, which contributes to its antimicrobial activity .

Avantages Et Limitations Des Expériences En Laboratoire

The use of isomagnolone in laboratory experiments has several advantages. It is a relatively safe compound and is well-tolerated by cells. Additionally, it is relatively easy to synthesize and can be extracted from the leaves of Magnolia officinalis. However, the use of this compound in laboratory experiments also has some limitations. It is not water-soluble and is not readily absorbed by cells, which can limit its effectiveness. Additionally, it has a short half-life, which can make it difficult to study its effects over time.

Orientations Futures

There are several potential future directions for isomagnolone research. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, further research is needed to better understand its mechanism of action and its potential to protect against radiation-induced damage. Finally, further research is needed to develop more efficient methods of synthesizing and using this compound in laboratory experiments.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Isomagnolone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing its activity and promoting the expression of antioxidant genes . These interactions highlight the potential of this compound as a therapeutic agent in managing inflammation and oxidative stress.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In immune cells, this compound has been shown to modulate cell signaling pathways, leading to reduced production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In addition, this compound influences gene expression by activating transcription factors like Nrf2, which upregulates the expression of antioxidant genes . In terms of cellular metabolism, this compound has been found to enhance mitochondrial function and reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory mediators . Additionally, this compound activates the Nrf2 pathway by promoting the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes . These molecular interactions underline the dual anti-inflammatory and antioxidant effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antioxidant effects in both in vitro and in vivo models . Prolonged exposure to this compound may lead to adaptive cellular responses, such as upregulation of detoxification enzymes, which could modulate its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively reduces inflammation and oxidative stress without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where the beneficial effects of this compound plateau at higher doses, indicating a need for careful dose titration .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as cyclooxygenase and lipoxygenase, modulating the production of inflammatory mediators . Additionally, this compound influences the Nrf2 pathway, enhancing the expression of antioxidant genes and promoting cellular defense mechanisms against oxidative damage . These interactions highlight the role of this compound in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . This compound has been found to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its anti-inflammatory and antioxidant effects . The localization and accumulation of this compound are influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory and oxidative stress pathways . Additionally, this compound can translocate to the nucleus, where it activates transcription factors like Nrf2, promoting the expression of antioxidant genes . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

L'Isomagnolone peut être synthétisée par plusieurs méthodes. Une approche courante consiste à l'extraire de sources naturelles telles que Illicium burmanicum. Le composé peut également être synthétisé en laboratoire en utilisant des techniques de synthèse organique. La voie de synthèse implique généralement l'utilisation de chromatographie sur colonne de gel de silice et d'ODS pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

L'Isomagnolone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier le comportement des néolignanes. En biologie et en médecine, il a été étudié pour ses propriétés anti-inflammatoires et antimicrobiennes. Il a montré un potentiel dans le traitement de conditions telles que l'inflammation et les infections causées par Staphylococcus aureus résistant à la méthicilline (SARM). Dans l'industrie, il est utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles et des voies moléculaires spécifiques. Il exerce ses effets anti-inflammatoires en inhibant la production de cytokines pro-inflammatoires et en réduisant l'activité des enzymes impliquées dans la réponse inflammatoire. Le composé perturbe également les membranes cellulaires bactériennes, ce qui entraîne une augmentation de la production d'espèces réactives de l'oxygène (ROS) et une fuite de protéines et d'ADN, ce qui contribue à son activité antimicrobienne .

Comparaison Avec Des Composés Similaires

L'Isomagnolone est similaire à d'autres néolignanes tels que le magnolol, l'honokiol et l'obovatol. Il est unique par sa structure moléculaire spécifique et les activités biologiques particulières qu'il présente. Par exemple, tandis que le magnolol et l'honokiol ont également des propriétés anti-inflammatoires, l'this compound a montré une activité antimicrobienne distincte contre le SARM, ce qui en fait un composé précieux pour des recherches et des développements futurs .

Propriétés

IUPAC Name |

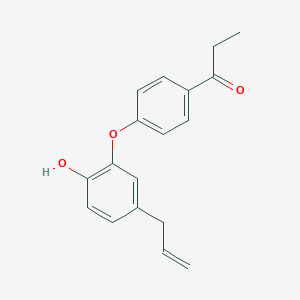

1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-5-13-6-11-17(20)18(12-13)21-15-9-7-14(8-10-15)16(19)4-2/h3,6-12,20H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHHYWFCRQIOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186467 | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155709-41-4 | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155709-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Isomagnolone against bacteria?

A1: this compound and its synthetic analogs demonstrate potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. Research suggests that these compounds target the bacterial membrane, specifically binding to phosphatidylglycerol (PG) and cardiolipin (CL) []. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of essential cellular components such as reactive oxygen species (ROS), proteins, and DNA []. This ultimately results in bacterial cell death.

Q2: What is the structure of this compound and how was it elucidated?

A2: this compound (C18H18O5) is a biphenylneolignan natural product. Its structure was elucidated using a combination of spectroscopic techniques, primarily 1H- and 13C-NMR, as well as two-dimensional (2D) NMR experiments []. These methods allowed researchers to determine the connectivity of atoms and functional groups within the molecule, ultimately leading to the structural characterization of this compound.

Q3: What are the potential applications of this compound in medicine and agriculture?

A3: this compound and its derivatives have shown promise as potential therapeutic agents against MRSA infections, presenting a potential alternative to combat the growing threat of antibiotic resistance []. Additionally, research into this compound analogs suggests potential applications in agriculture as broad-spectrum antimicrobial agents for plant disease control []. This highlights the versatility of this natural product scaffold and its potential across diverse fields.

Q4: How does the structure of this compound relate to its activity?

A4: While the exact structure-activity relationship (SAR) of this compound is still under investigation, research suggests that modifications to the core structure can significantly impact its antimicrobial activity, potency, and selectivity []. For instance, the conjugation of this compound with antimicrobial peptide (AMP) mimics has been shown to enhance its potency against MRSA []. This highlights the importance of understanding the SAR of this compound for the development of more effective and targeted antimicrobial agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

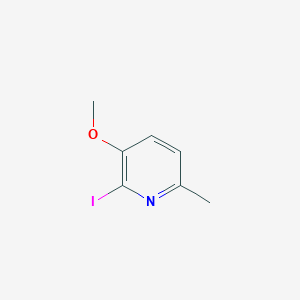

![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)

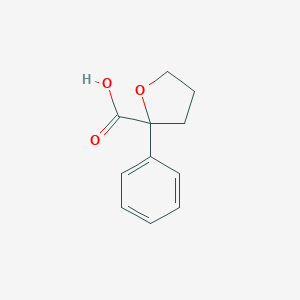

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)